N-(4-iodophenyl)-4-(4-methoxy-3-methylphenyl)butanamide
Overview
Description
N-(4-iodophenyl)-4-(4-methoxy-3-methylphenyl)butanamide is an organic compound that belongs to the class of amides. This compound features a butanamide backbone with two substituted phenyl groups, one of which is iodinated and the other methoxylated and methylated. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-4-(4-methoxy-3-methylphenyl)butanamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved through the reaction of 4-iodoaniline with 4-(4-methoxy-3-methylphenyl)butanoyl chloride in the presence of a base such as triethylamine.
Purification: The crude product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, large-scale production would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-4-(4-methoxy-3-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) or thiourea in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 4-hydroxy-3-methylphenyl derivatives.
Reduction: Formation of 4-phenyl derivatives.
Substitution: Formation of 4-substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Potential use in drug development due to its structural similarity to known pharmacophores.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-4-(4-methoxy-3-methylphenyl)butanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The presence of the iodine atom could enhance binding affinity through halogen bonding, while the methoxy and methyl groups could influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-4-(4-methoxy-3-methylphenyl)butanamide: Similar structure with a bromine atom instead of iodine.
N-(4-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide: Similar structure with a chlorine atom instead of iodine.
N-(4-fluorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide: Similar structure with a fluorine atom instead of iodine.
Uniqueness
N-(4-iodophenyl)-4-(4-methoxy-3-methylphenyl)butanamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. The larger size and higher polarizability of iodine can lead to stronger interactions with biological targets and different pharmacokinetic properties.
Properties
IUPAC Name |
N-(4-iodophenyl)-4-(4-methoxy-3-methylphenyl)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20INO2/c1-13-12-14(6-11-17(13)22-2)4-3-5-18(21)20-16-9-7-15(19)8-10-16/h6-12H,3-5H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINSMTCKWJGTCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NC2=CC=C(C=C2)I)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.